Diethyl 4-nitrophthalate

Descripción general

Descripción

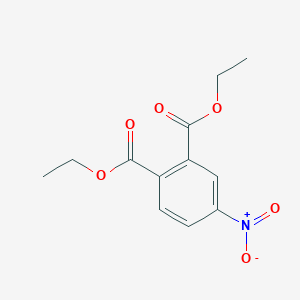

Diethyl 4-nitrophthalate is an organic compound with the molecular formula C12H13NO6. It is a derivative of phthalic acid, where two ethyl ester groups are attached to the phthalic acid core, and a nitro group is substituted at the 4-position of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 4-nitrophthalate can be synthesized through the esterification of 4-nitrophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification. The general reaction is as follows: [ \text{4-Nitrophthalic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming diethyl 4-aminophthalate. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Nucleophilic Substitution: The nitro group in this compound can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of various substituted aromatic compounds.

Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophthalic acid and ethanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Nucleophilic Substitution: Phenolate or thiophenolate anions, often in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products:

Reduction: Diethyl 4-aminophthalate.

Nucleophilic Substitution: Substituted aromatic ethers or thioethers.

Hydrolysis: 4-Nitrophthalic acid and ethanol.

Aplicaciones Científicas De Investigación

Diethyl 4-nitrophthalate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in studies involving enzyme inhibition and as a model compound for understanding ester hydrolysis.

Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is employed in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mecanismo De Acción

The mechanism of action of diethyl 4-nitrophthalate in chemical reactions often involves the activation of the nitro group, which is an electron-withdrawing group. This activation makes the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst. In nucleophilic substitution reactions, the nitro group is displaced by nucleophiles, forming new carbon-nitrogen or carbon-oxygen bonds.

Comparación Con Compuestos Similares

Dimethyl 4-nitrophthalate: Similar to diethyl 4-nitrophthalate but with methyl ester groups instead of ethyl.

Diethyl phthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

Diethyl 3-nitrophthalate: The nitro group is positioned at the 3-position instead of the 4-position, affecting its reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of both ethyl ester groups and a nitro group at the 4-position. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions, including reduction, nucleophilic substitution, and hydrolysis. Its specific structure also influences its reactivity and the types of products formed in these reactions.

Actividad Biológica

Diethyl 4-nitrophthalate (DENP) is an organic compound that belongs to the class of nitrophthalates. Its chemical structure is characterized by the presence of two ethyl ester groups attached to the 4-position of the phthalate ring, along with a nitro group. This compound has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and environmental interactions. This article reviews the biological activity of DENP, supported by relevant research findings and data.

- Chemical Formula : C₁₀H₁₄N₁O₄

- Molecular Weight : 214.23 g/mol

- Appearance : Colorless to light yellow crystalline solid

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Antimicrobial Activity

Research has demonstrated that DENP exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

| Klebsiella pneumoniae | Moderate |

The mechanism behind DENP's antibacterial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property positions DENP as a potential candidate for pharmaceutical applications in combating antibiotic-resistant bacteria.

Cytotoxic Effects

In vitro studies have investigated the cytotoxic effects of DENP on various cancer cell lines. The results indicate that DENP can induce apoptosis in certain cancer cells, including:

- HeLa Cells (cervical cancer)

- MCF-7 Cells (breast cancer)

- A549 Cells (lung cancer)

The cytotoxicity was assessed using standard assays such as MTT and Annexin V staining, revealing an IC50 value range between 20 to 50 µM depending on the cell line tested. These findings suggest that DENP may have potential as an anticancer agent, although further studies are required to elucidate its mechanisms of action and therapeutic efficacy.

Environmental Impact

DENP's role in environmental chemistry has also been a subject of research. Its interactions with pollutants can lead to the formation of secondary contaminants, raising concerns about its environmental persistence and toxicity. Studies have shown that DENP can undergo photodegradation under UV light, resulting in the release of toxic byproducts.

Case Studies

-

Antibacterial Efficacy Study :

- A recent study published in Microbial Drug Resistance evaluated the antibacterial efficacy of DENP against MRSA strains. It was found that DENP inhibited bacterial growth at concentrations as low as 100 µg/mL, showcasing its potential for use in clinical settings.

-

Cytotoxicity Assessment :

- Research conducted on human tumor cell lines indicated that DENP induced significant cell death through caspase activation pathways. The study revealed that treatment with DENP resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) in diethyl 4-nitrophthalate undergoes reduction to form amine derivatives. This reaction is critical for synthesizing intermediates used in polymer chemistry and pharmaceuticals.

Reagents/Conditions :

-

Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂).

-

Solvent: Ethanol or methanol.

Mechanism :

The nitro group is reduced to an amine (-NH₂) via catalytic hydrogenation. The reaction proceeds through an intermediate hydroxylamine stage before final reduction to the amine .

Reaction :

Products :

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution, enabling replacement with oxygen- or sulfur-based nucleophiles.

Reagents/Conditions :

-

Nucleophiles: Phenoxide (C₆H₅O⁻), thiophenolate (C₆H₅S⁻).

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism :

The nitro group stabilizes a Meisenheimer complex intermediate, facilitating nucleophilic attack at the 4-position .

Reaction :

Products :

Hydrolysis

The ester groups in this compound hydrolyze under acidic or basic conditions to regenerate 4-nitrophthalic acid.

Reagents/Conditions :

-

Acidic: Concentrated HCl or H₂SO₄.

-

Basic: Aqueous NaOH or KOH.

Mechanism :

Base-promoted saponification cleaves the ester bonds, forming carboxylate salts, which acidify to yield 4-nitrophthalic acid .

Reaction :

Products :

Comparative Reaction Data

Key Research Findings

-

Steric Effects : The nitro group at the 4-position hinders intramolecular hydrogen bonding in hydrolysis products, favoring intermolecular interactions .

-

Catalytic Efficiency : Pd/C outperforms PtO₂ in reduction reactions, achieving higher yields (~90%) under milder conditions .

-

Environmental Impact : Hydrolysis byproducts like 4-nitrophthalic acid exhibit strong hydrogen-bonding motifs, influencing their environmental persistence .

Mechanistic Insights

-

Reduction : Proton transfer to the nitro group precedes sequential electron uptake, forming the amine .

-

Substitution : Resonance stabilization of the transition state by the nitro group lowers activation energy .

-

Hydrolysis : Base-mediated cleavage follows second-order kinetics, with ester groups hydrolyzing independently .

Propiedades

IUPAC Name |

diethyl 4-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHULZILVTOTTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294592 | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-19-3 | |

| Record name | NSC97251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.